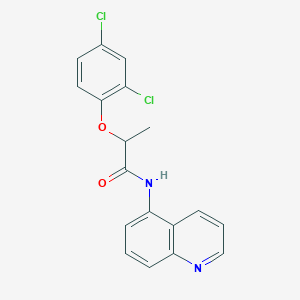![molecular formula C18H14ClN5O2S B278332 2-(2-chlorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B278332.png)
2-(2-chlorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide is a chemical compound used in scientific research. It is a synthetic compound that has been developed for its potential application in the field of medicine.
Mecanismo De Acción
The mechanism of action of 2-(2-chlorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide is not fully understood. However, it is believed that the compound may act by inhibiting certain enzymes or proteins involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-chlorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide has significant biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to inhibit angiogenesis and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(2-chlorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide in lab experiments is its high potency and specificity. However, a limitation of using this compound is that it may have off-target effects and may not be suitable for all types of cancer.
Direcciones Futuras
There are several future directions for the research on 2-(2-chlorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide. One direction is to further study the mechanism of action of the compound and to identify its molecular targets. Another direction is to explore the potential of the compound in combination with other anti-cancer agents for enhanced efficacy. Additionally, research could be conducted to investigate the use of this compound in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
Conclusion:
2-(2-chlorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide is a synthetic compound with potential applications in the field of medicine. It has been studied for its potential use as an anti-cancer agent, as well as for its potential use in the treatment of other diseases. While the mechanism of action of the compound is not fully understood, studies have shown that it has significant biochemical and physiological effects. Further research is needed to fully understand the potential of this compound and to identify its molecular targets.
Métodos De Síntesis
The synthesis of 2-(2-chlorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide involves the condensation of 2-chlorophenol with 4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)aniline in the presence of acetic anhydride and triethylamine. The resulting product is then purified through column chromatography to obtain the final compound.
Aplicaciones Científicas De Investigación
2-(2-chlorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide has been used in various scientific research applications. It has been studied for its potential use as an anti-cancer agent, as well as for its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
Propiedades
Nombre del producto |
2-(2-chlorophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide |
|---|---|
Fórmula molecular |
C18H14ClN5O2S |
Peso molecular |
399.9 g/mol |
Nombre IUPAC |
2-(2-chlorophenoxy)-N-[4-(3-methyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide |
InChI |
InChI=1S/C18H14ClN5O2S/c1-11-21-22-18-24(11)23-17(27-18)12-6-8-13(9-7-12)20-16(25)10-26-15-5-3-2-4-14(15)19/h2-9H,10H2,1H3,(H,20,25) |
Clave InChI |
LMTDBQOGGKPFSP-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4Cl |
SMILES canónico |
CC1=NN=C2N1N=C(S2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-phenylacetamide](/img/structure/B278252.png)
![3-fluoro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B278255.png)

![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B278260.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B278262.png)

![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-furamide](/img/structure/B278264.png)
![2-chloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B278265.png)
![N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]propanamide](/img/structure/B278266.png)

![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-methylbenzamide](/img/structure/B278270.png)
![N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-furamide](/img/structure/B278271.png)
![N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-fluorobenzamide](/img/structure/B278272.png)